Cas no 1019557-92-6 (2-(4-methoxyphenyl)ethyl(2-methylpropyl)amine)

2-(4-Methoxyphenyl)ethyl(2-methylpropyl)amine is a secondary amine derivative featuring a methoxyphenyl and isobutyl substituent. This compound exhibits potential utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals or fine chemicals. The methoxy group enhances electron density, potentially influencing reactivity in electrophilic aromatic substitution or reductive amination processes. Its structural characteristics may offer advantages in solubility and stability compared to simpler amine analogs. The branched isobutyl moiety could impart steric effects, influencing selectivity in subsequent reactions. This compound's defined molecular structure allows for precise modification in targeted synthetic pathways, making it a candidate for specialized applications in medicinal chemistry or material science research.
2-(4-methoxyphenyl)ethyl(2-methylpropyl)amine structure
1019557-92-6 structure
Product Name:2-(4-methoxyphenyl)ethyl(2-methylpropyl)amine
CAS No:1019557-92-6
MF:C13H21NO
MW:207.311943769455
MDL:MFCD11142603
CID:5214766
PubChem ID:28445916
Update Time:2025-11-07

2-(4-methoxyphenyl)ethyl(2-methylpropyl)amine Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine, 4-methoxy-N-(2-methylpropyl)-
    • 2-(4-methoxyphenyl)ethyl(2-methylpropyl)amine
    • MDL: MFCD11142603
    • Inchi: 1S/C13H21NO/c1-11(2)10-14-9-8-12-4-6-13(15-3)7-5-12/h4-7,11,14H,8-10H2,1-3H3
    • InChI Key: PIHLOLAIYDHLDO-UHFFFAOYSA-N
    • SMILES: C1(CCNCC(C)C)=CC=C(OC)C=C1

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Additional information on 2-(4-methoxyphenyl)ethyl(2-methylpropyl)amine

Research Brief on 2-(4-Methoxyphenyl)ethyl(2-methylpropyl)amine (CAS: 1019557-92-6): Recent Advances and Applications

2-(4-Methoxyphenyl)ethyl(2-methylpropyl)amine (CAS: 1019557-92-6) is a synthetic amine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential pharmacological properties. Recent studies have explored its structural characteristics, biological activities, and possible therapeutic applications, positioning it as a promising candidate for further drug development. This research brief synthesizes the latest findings related to this compound, providing insights into its mechanism of action, experimental results, and future research directions.

Recent investigations into 2-(4-methoxyphenyl)ethyl(2-methylpropyl)amine have focused on its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary in vitro studies suggest that the compound exhibits moderate affinity for these receptors, which could explain its potential psychotropic effects. Molecular docking simulations have further elucidated the binding modes of this amine derivative, revealing key interactions with receptor active sites. These findings are critical for understanding its pharmacological profile and optimizing its structure for enhanced selectivity and efficacy.

In addition to its receptor-binding properties, 2-(4-methoxyphenyl)ethyl(2-methylpropyl)amine has been evaluated for its metabolic stability and pharmacokinetic parameters. Recent pharmacokinetic studies in rodent models indicate that the compound demonstrates favorable bioavailability and a half-life suitable for therapeutic applications. However, challenges such as first-pass metabolism and potential drug-drug interactions warrant further investigation. Advanced formulations, including prodrug strategies and nano-carrier systems, are currently being explored to overcome these limitations.

The therapeutic potential of 2-(4-methoxyphenyl)ethyl(2-methylpropyl)amine extends to neurological and psychiatric disorders. Preclinical studies have demonstrated its efficacy in animal models of depression and anxiety, with results comparable to established antidepressants. Notably, the compound's unique structural features may contribute to a reduced side-effect profile, addressing a significant unmet need in mental health therapeutics. Ongoing clinical trials aim to validate these findings in human subjects, with preliminary data expected in the coming year.

From a synthetic chemistry perspective, recent advancements have streamlined the production of 2-(4-methoxyphenyl)ethyl(2-methylpropyl)amine, enabling scalable and cost-effective manufacturing. Novel catalytic methods and green chemistry approaches have been employed to improve yield and purity, facilitating its transition from laboratory-scale synthesis to industrial production. These developments are crucial for ensuring a stable supply chain as research progresses toward clinical applications.

In conclusion, 2-(4-methoxyphenyl)ethyl(2-methylpropyl)amine (CAS: 1019557-92-6) represents a compelling case study in translational medicinal chemistry. Its multifaceted pharmacological properties, combined with recent synthetic innovations, position it as a promising lead compound for further development. Future research should focus on elucidating its long-term safety profile, optimizing its formulation, and exploring potential combination therapies. As the scientific community continues to unravel the complexities of this amine derivative, it may pave the way for novel treatments in neuropharmacology and beyond.

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